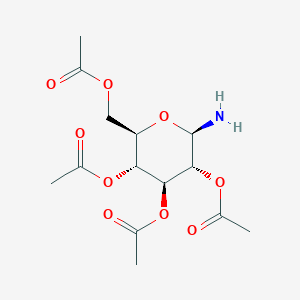
Mercaptoacetic acid benzyl ester
Overview
Description
9)H({10})O(_2)S. It is a colorless liquid with a strong odor and is soluble in many organic solvents such as ethanol, chloroform, and ether. This compound is primarily used as a chemical reagent and intermediate in organic synthesis, particularly for protecting thiol groups.
Mechanism of Action
Target of Action
Mercaptoacetic acid benzyl ester, also known as benzyl sulfanylacetate, is a chemical compound with the formula C9H10O2S It is known that thiol esters, a group to which this compound belongs, are often involved in biological reactions related to protein acylation .
Mode of Action
Thiol esters, including this compound, are known to participate in acylation reactions . In these reactions, the thiol ester acts as an acylating agent, transferring an acyl group to a target molecule . This can result in changes to the target molecule’s structure and function.
Biochemical Pathways
Thiol esters are known to be involved in various biochemical reactions, including those related to protein acylation . Acylation can affect protein function and is involved in various cellular processes, including signal transduction and protein degradation .
Result of Action
Given its potential role in acylation reactions, it may influence the function of target proteins and thus affect various cellular processes .
Biochemical Analysis
Biochemical Properties
Mercaptoacetic acid benzyl ester plays a significant role in biochemical reactions, particularly in the synthesis of thioesters and thioacids. It interacts with enzymes such as β-lactamases, which are responsible for hydrolyzing β-lactam antibiotics. The interaction between this compound and β-lactamases involves the sulfur atom in the compound acting as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to the hydrolysis of the antibiotic . This interaction is crucial in understanding antibiotic resistance mechanisms and developing inhibitors for β-lactamases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of β-lactamases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition prevents the hydrolysis of β-lactam antibiotics, thereby preserving their efficacy. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercaptoacetic acid benzyl ester is typically synthesized through the esterification of mercaptoacetic acid with benzyl alcohol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the esterification process involves mixing mercaptoacetic acid and benzyl alcohol in a molar ratio of 1:1. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often added to speed up the reaction. The mixture is then heated to reflux for several hours until the reaction is complete. The product is purified by distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Mercaptoacetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for thiols in organic synthesis. It helps in the selective modification of molecules.
Biology: Employed in the synthesis of peptides and proteins where thiol protection is necessary.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thiol-containing drugs.
Industry: Utilized in the production of pesticides and fungicides due to its reactivity with various biological molecules.
Comparison with Similar Compounds
- Mercaptoacetic acid methyl ester
- Mercaptoacetic acid ethyl ester
- Mercaptoacetic acid propyl ester
Comparison: Mercaptoacetic acid benzyl ester is unique due to its benzyl group, which provides greater steric hindrance and stability compared to its methyl, ethyl, and propyl counterparts. This makes it particularly useful in applications where a more robust protecting group is required. Additionally, the benzyl group can be easily removed under mild conditions, making it a versatile reagent in organic synthesis.
This compound stands out for its stability and ease of removal, making it a preferred choice in many synthetic applications. Its unique properties and wide range of applications underscore its importance in both research and industrial settings.
Properties
IUPAC Name |
benzyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCXSNIRIUQZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330692 | |
| Record name | Mercaptoacetic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-63-3 | |
| Record name | Mercaptoacetic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-sulfanylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















